5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid, lithium salt
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Overview
Description
5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid, lithium salt: is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms and one oxygen atom. This compound is known for its diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
Mechanism of Action
Target of Action
Mode of Action
Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms, possess hydrogen bond acceptor properties . This could potentially influence their interaction with biological targets.
Result of Action
Given the anti-infective activities of 1,2,4-oxadiazoles , it can be inferred that the compound may have potential effects on microbial cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid, lithium salt typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method is the reaction of benzohydroxamic acid with lithium carbonate under reflux conditions . The reaction proceeds through the formation of an intermediate nitrile oxide, which then undergoes cyclization to form the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound often involves the use of high-throughput synthesis techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization process .
Chemical Reactions Analysis
Types of Reactions: 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid, lithium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole N-oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed.
Major Products: The major products formed from these reactions include substituted oxadiazoles, reduced heterocycles, and functionalized phenyl derivatives .
Scientific Research Applications
Chemistry: In chemistry, 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid, lithium salt is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological studies due to its potential antimicrobial and antiviral properties. It is being investigated for its ability to inhibit the growth of certain pathogens .
Medicine: In medicinal chemistry, derivatives of this compound are being explored for their potential as therapeutic agents. They have shown activity against a range of diseases, including bacterial infections and cancer .
Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. It is also employed in the synthesis of dyes, pigments, and other specialty chemicals .
Comparison with Similar Compounds
- 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid
- 5-Phenyl-1,2,3-oxadiazole-4-carboxylic acid
- 5-Phenyl-1,2,5-oxadiazole-3-carboxylic acid
Comparison: Compared to these similar compounds, 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid, lithium salt exhibits unique properties due to the specific arrangement of nitrogen and oxygen atoms in the oxadiazole ring. This arrangement influences its reactivity, stability, and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
lithium;5-phenyl-1,2,4-oxadiazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3.Li/c12-9(13)7-10-8(14-11-7)6-4-2-1-3-5-6;/h1-5H,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNKGMCSDPQLDR-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC=C(C=C1)C2=NC(=NO2)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5LiN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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